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Compound of Interest

Compound Name: 2,3-Dibromopropionic acid

Cat. No.: B165491 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dibromopropionic acid, tailored for researchers, scientists, and professionals in drug

development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and

comparative analysis. Furthermore, this document outlines the experimental protocols for each

analytical technique, offering a foundational understanding of the data acquisition process.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,3-
Dibromopropionic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.90 Singlet - -COOH

4.49 Doublet of doublets J = 10.7 Hz, 4.9 Hz -CH(Br)-

3.91 Doublet of doublets J = 10.7 Hz, -10.0 Hz
-CH₂Br (diastereotopic

H)

3.71 Doublet of doublets J = -10.0 Hz, 4.9 Hz
-CH₂Br (diastereotopic

H)

Solvent: CDCl₃,

Reference: TMS[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

170.5 -COOH

45.5 -CH(Br)-

35.0 -CH₂Br

Solvent: CDCl₃, Reference: TMS[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1710 Strong C=O stretch (Carboxylic Acid)

1200-1300 Medium C-O stretch

500-700 Strong C-Br stretch

Sample Preparation: KBr disc

or nujol mull[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

229, 231, 233 Low

[M]⁺ (Molecular ion peak with

isotopic pattern for two Br

atoms)

151, 153 High [M-Br]⁺

107, 109 High [C₂H₂Br]⁺

79, 81 Medium [Br]⁺

Ionization Method: Electron

Ionization (EI)[3]

Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like 2,3-
Dibromopropionic acid is depicted below. This process ensures a systematic and

comprehensive characterization of the material.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Dissolve in CDCl₃ Prepare KBr pellet or thin film Dissolve in volatile solvent for GC-MS or use direct probe
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Process FID (FT, Phasing, Baseline Correction) & Assign Peaks Identify Functional Group Frequencies Analyze Mass-to-Charge Ratios & Fragmentation Patterns

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-25 mg of 2,3-Dibromopropionic acid is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more

concentrated solution of 20-50 mg in the same volume of solvent is prepared to compensate

for the lower natural abundance of the ¹³C isotope. The sample is filtered through a small
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plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove

any particulate matter. Tetramethylsilane (TMS) is used as an internal standard for chemical

shift referencing (0 ppm).

¹H NMR Spectroscopy:

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 90 MHz

or higher.

Acquisition Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-15 ppm.

Data Processing: The raw Free Induction Decay (FID) signal is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied.

The chemical shifts are referenced to the TMS signal at 0 ppm. Signal integration is

performed to determine the relative proton ratios.

¹³C NMR Spectroscopy:

Instrumentation: A high-resolution NMR spectrometer.

Acquisition Parameters:

Mode: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 128 to 1024 or more, due to the low sensitivity of the ¹³C nucleus.

Spectral Width: 0-200 ppm.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and phase and

baseline corrections are applied. Chemical shifts are referenced to TMS.

3.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

Approximately 50 mg of solid 2,3-Dibromopropionic acid is placed in a small vial.

A few drops of a volatile solvent like methylene chloride are added to dissolve the solid

completely.

A drop of this solution is placed onto a clean, dry potassium bromide (KBr) or sodium

chloride (NaCl) salt plate.

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment is collected to account for

atmospheric CO₂ and H₂O.

The salt plate with the sample film is placed in the sample holder.

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute

solution of 2,3-Dibromopropionic acid is prepared in a volatile organic solvent such as
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dichloromethane or hexane. For direct probe analysis, a small amount of the solid sample is

placed in a capillary tube.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS),

equipped with an Electron Ionization (EI) source.

Electron Ionization (EI) Method:

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

The sample molecules in the gaseous phase are bombarded with a beam of high-energy

electrons (typically 70 eV).

This bombardment causes the molecule to ionize and fragment.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

into the mass analyzer.

Mass Analysis and Detection:

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge

ratio (m/z).

A detector measures the abundance of each ion.

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. This

spectrum provides the molecular weight from the molecular ion peak and structural

information from the fragmentation pattern.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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